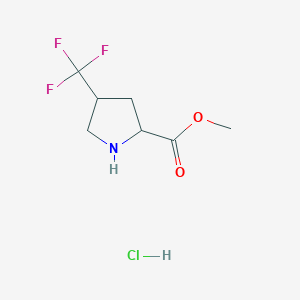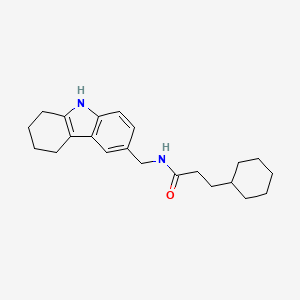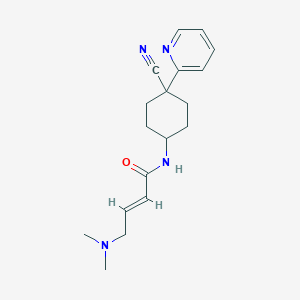
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protein kinase C epsilon (PKCε) enzyme. PKCε is a member of the protein kinase C family of serine/threonine kinases that plays a critical role in cellular signaling pathways involved in cell growth, differentiation, and survival. JNJ-1661010 has been shown to selectively inhibit PKCε activity in vitro and in vivo, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. PKCε plays a critical role in various cellular signaling pathways, including those involved in cell growth, differentiation, and survival. By inhibiting PKCε activity, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide can modulate these signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
In preclinical studies, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. These include inhibition of pro-inflammatory cytokine production, reduction of collagen deposition, and inhibition of cell proliferation. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its selectivity for PKCε. This selectivity allows for more precise modulation of cellular signaling pathways compared to non-specific inhibitors of PKC. However, one limitation of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its relatively low potency compared to other PKC inhibitors. This may limit its effectiveness in certain disease models.
Zukünftige Richtungen
There are several potential future directions for the development of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide. One possibility is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a therapeutic agent for diseases characterized by PKCε overexpression, such as certain types of cancer. Another potential application is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a tool for studying the role of PKCε in various cellular signaling pathways. Finally, further optimization of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide's chemical structure may lead to the development of more potent and selective PKCε inhibitors.
Synthesemethoden
The synthesis of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide was first reported by researchers at Janssen Pharmaceuticals, Inc. in 2006. The synthesis involves a series of chemical reactions starting with the condensation of 4-cyano-4-pyridin-2-ylcyclohexanone with dimethylamine to form the intermediate, (E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-N,N-dimethylamine. This intermediate is then reacted with 4-bromo-2-butenal to form (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various disease models, including asthma, pulmonary fibrosis, and cancer. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
(E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-22(2)13-5-7-17(23)21-15-8-10-18(14-19,11-9-15)16-6-3-4-12-20-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,21,23)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNJGJBZOBLAD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)
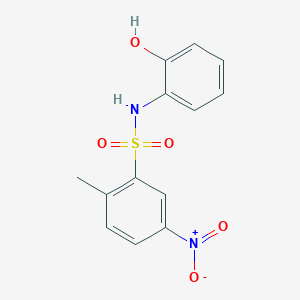
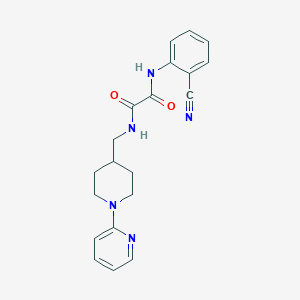
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)
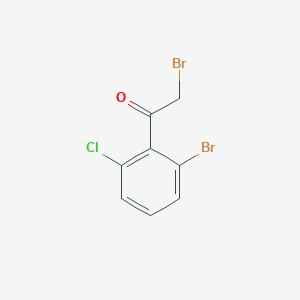

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)
